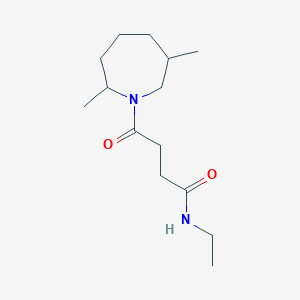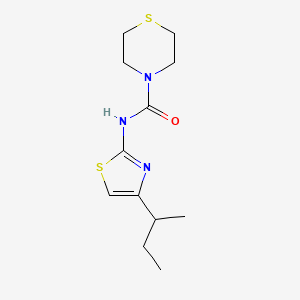
4-(2,6-dimethylazepan-1-yl)-N-ethyl-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,6-dimethylazepan-1-yl)-N-ethyl-4-oxobutanamide is a synthetic organic compound that belongs to the class of azepane derivatives Azepane is a seven-membered heterocyclic compound containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dimethylazepan-1-yl)-N-ethyl-4-oxobutanamide can be achieved through a multi-step process involving the following key steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors, such as 2,6-dimethyl-1,6-heptadiene, in the presence of a suitable catalyst.
Introduction of the Amide Group: The azepane derivative can be reacted with ethylamine and a suitable acylating agent, such as ethyl chloroformate, to introduce the N-ethyl-4-oxobutanamide moiety.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,6-dimethylazepan-1-yl)-N-ethyl-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbonyl carbon, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted azepane derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2,6-dimethylazepan-1-yl)-N-ethyl-4-oxobutanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders.
Materials Science: It is explored for its potential use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: The compound is used in research to understand its interactions with biological macromolecules and its effects on cellular processes.
Wirkmechanismus
The mechanism of action of 4-(2,6-dimethylazepan-1-yl)-N-ethyl-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,6-dimethylpiperidin-1-yl)-N-ethyl-4-oxobutanamide: A similar compound with a six-membered piperidine ring instead of the seven-membered azepane ring.
4-(2,6-dimethylmorpholin-1-yl)-N-ethyl-4-oxobutanamide: A compound with a morpholine ring, which contains an oxygen atom in addition to the nitrogen atom.
Uniqueness
4-(2,6-dimethylazepan-1-yl)-N-ethyl-4-oxobutanamide is unique due to its seven-membered azepane ring, which imparts distinct chemical and biological properties compared to its six-membered and oxygen-containing analogs. This structural difference can influence the compound’s reactivity, stability, and interactions with biological targets.
Eigenschaften
IUPAC Name |
4-(2,6-dimethylazepan-1-yl)-N-ethyl-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-4-15-13(17)8-9-14(18)16-10-11(2)6-5-7-12(16)3/h11-12H,4-10H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCZSBNLLNJHDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC(=O)N1CC(CCCC1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[1-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)ethyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7598522.png)
![4,4-dimethyl-N-[(1-methylimidazol-2-yl)methyl]azepane-1-carboxamide](/img/structure/B7598534.png)

![[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7598537.png)

![3-[4-Fluoro-2-(trifluoromethylsulfonyl)anilino]butanamide](/img/structure/B7598544.png)

![N-[2-[5-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide](/img/structure/B7598554.png)
![1-[3-[2-(4-Bromopyrazol-1-yl)ethoxy]phenyl]-1,2,4-triazole](/img/structure/B7598562.png)
![8-[4-(Trifluoromethylsulfonyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7598565.png)
![2-[(2-Methyl-1,3-thiazol-4-yl)methylsulfanyl]benzonitrile](/img/structure/B7598574.png)
![1-(2,6-dimethylmorpholin-4-yl)-2-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7598596.png)
![N-[[2-(propoxymethyl)phenyl]methyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7598597.png)
![2-Butan-2-yl-5-[4-(4-methoxyphenyl)oxan-4-yl]-1,3,4-oxadiazole](/img/structure/B7598611.png)
